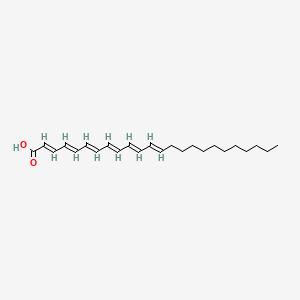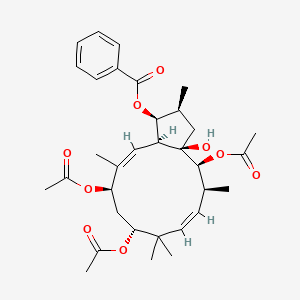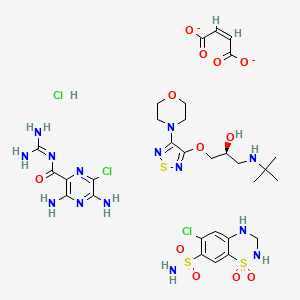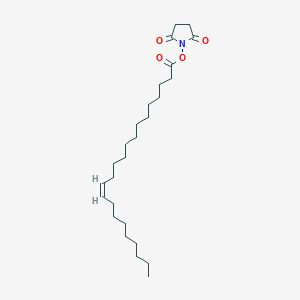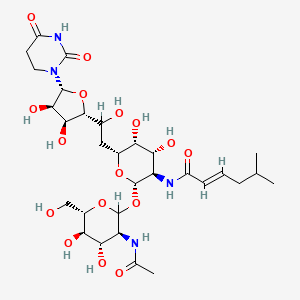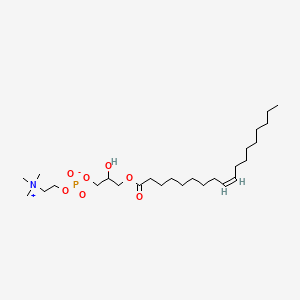
4'-Deoxymycaminosyltylonolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-Deoxymycaminosyltylonolide: is a complex organic compound with the molecular formula C31H51NO8 It is a derivative of tylonolide, which is a macrolide antibiotic This compound is characterized by the presence of a 3,4,6-trideoxy-3-(dimethylamino)-beta-D-glucopyranosyl group attached to the tylonolide core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Deoxymycaminosyltylonolide involves multiple steps. The process typically starts with the preparation of the tylonolide core, followed by the attachment of the 3,4,6-trideoxy-3-(dimethylamino)-beta-D-glucopyranosyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions: 4'-Deoxymycaminosyltylonolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Chemistry: In chemistry, 4'-Deoxymycaminosyltylonolide is used as a model compound for studying macrolide antibiotics and their derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biology, this compound is studied for its potential antimicrobial properties. Researchers investigate its effects on various bacterial strains and its potential as a therapeutic agent.
Medicine: In medicine, this compound is explored for its potential use as an antibiotic. Its efficacy, safety, and pharmacokinetics are subjects of ongoing research.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reference standard in quality control laboratories.
作用機序
The mechanism of action of 4'-Deoxymycaminosyltylonolide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to the bacteriostatic or bactericidal effects. The molecular targets include the 50S subunit of the bacterial ribosome, where the compound binds and interferes with the elongation of the peptide chain.
類似化合物との比較
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Clarithromycin: Another erythromycin derivative with enhanced stability and efficacy.
Uniqueness: 4'-Deoxymycaminosyltylonolide is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other macrolides. Its unique glucopyranosyl group may also influence its interaction with bacterial targets and its overall efficacy as an antibiotic.
特性
CAS番号 |
80240-61-5 |
|---|---|
分子式 |
C31H51NO9 |
分子量 |
581.7 g/mol |
IUPAC名 |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO9/c1-8-27-23(17-34)13-18(2)9-10-25(35)19(3)14-22(11-12-33)30(21(5)26(36)16-28(37)40-27)41-31-29(38)24(32(6)7)15-20(4)39-31/h9-10,12-13,19-24,26-27,29-31,34,36,38H,8,11,14-17H2,1-7H3/b10-9+,18-13+/t19-,20-,21+,22+,23-,24+,26-,27-,29-,30-,31+/m1/s1 |
InChIキー |
GOYLWILZRUOCQE-FUZZWQSMSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO |
異性体SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)CO |
正規SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO |
同義語 |
4'-deoxymycaminosyl tylonolide 4'-deoxymycaminosyltylonolide 5-O-(4-deoxymycaminosyl)tylonolide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


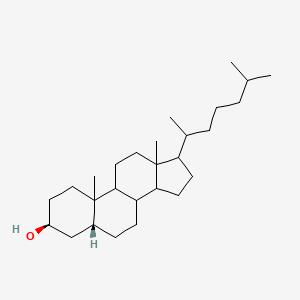

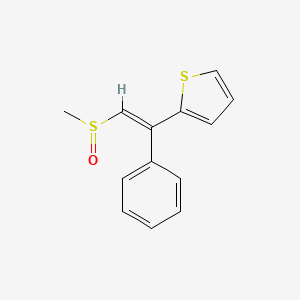
![methyl 5-[5-hydroxy-4-[(E)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1235009.png)
